1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione
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Overview
Description
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione is an organic compound with the molecular formula C14H9BrN2O3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both amino and bromine substituents on the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione typically involves the bromination of aminoanthracene-9,10-dione derivatives. One common method employs nonanebis(peroxoic acid) as a stable peracid for oxidative bromination. This method offers advantages such as better stability at room temperature and ease of preparation compared to conventional peracids . The reaction is usually carried out in sulfuric acid or nitrobenzene at high temperatures (80 to 120°C) with or without a catalyst like copper or copper sulfate .
Industrial Production Methods
The use of hazardous molecular bromine and the need for high temperatures and long reaction times present challenges for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions, such as further bromination or nitration, can occur on the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bromination typically uses molecular bromine or bromine sources like N-bromosuccinimide (NBS) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various brominated, nitrated, or hydroxylated derivatives of the original compound .
Scientific Research Applications
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Mechanism of Action
The mechanism of action of 1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and amino groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Diamino-2,6-dibromoanthracene-9,10-dione
- 1,8-Diamino-4,5-dibromoanthracene-9,10-dione
- 1,3-Diamino-2-hydroxyanthracene-9,10-dione
Uniqueness
1,5-Diamino-2-bromo-8-hydroxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
242134-36-7 |
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Molecular Formula |
C14H9BrN2O3 |
Molecular Weight |
333.14 g/mol |
IUPAC Name |
1,5-diamino-2-bromo-8-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9BrN2O3/c15-6-2-1-5-9(12(6)17)14(20)11-8(18)4-3-7(16)10(11)13(5)19/h1-4,18H,16-17H2 |
InChI Key |
MFJTWVDYJJMSER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)N)N)Br |
Origin of Product |
United States |
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